molecular formula C11H10Cl2O4 B8413668 2-(3,5-Dichloro-2-formylphenoxy)ethyl acetate

2-(3,5-Dichloro-2-formylphenoxy)ethyl acetate

Cat. No.: B8413668
M. Wt: 277.10 g/mol
InChI Key: SIAPJUIDTOGEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dichloro-2-formylphenoxy)ethyl acetate is a useful research compound. Its molecular formula is C11H10Cl2O4 and its molecular weight is 277.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10Cl2O4

Molecular Weight

277.10 g/mol

IUPAC Name

2-(3,5-dichloro-2-formylphenoxy)ethyl acetate

InChI

InChI=1S/C11H10Cl2O4/c1-7(15)16-2-3-17-11-5-8(12)4-10(13)9(11)6-14/h4-6H,2-3H2,1H3

InChI Key

SIAPJUIDTOGEKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=C(C(=CC(=C1)Cl)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a soln. of 4,6-dichlorosalicylaldehyde (3.72 mmol) in 5 mL DMF was added Cs2CO3 (3.72 mmol) followed by KI (3.72 mmol) and 2-bromoethylacetate (8.68 mmol). The reaction mixture was heated to 100° C. for 4 h and then stirred at RT for 3 days. The mixture was diluted with EtOAc and washed 3 times with water and then with brine. The comb. org. layers were dried over MgSO4 and conc. in vacuo. Purification with CC (20-100% EtOAc/Hept) gives the desired compound as beige solid.
Quantity
3.72 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.72 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
8.68 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4,6-dichlorosalicylaldehyde (3.72 mmol) in 5 mL DMF was added Cs2CO3 (3.72 mmol) followed by KI (3.72 mmol) and 2-bromoethyl acetate (8.68 mmol). The reaction mixture was heated to 100° C. for 4 h and then stirred at RT for 3 days. The mixture was diluted with EtOAc and washed 3 times with water and then with brine. The combined organic layers were dried over MgSO4 and concentrated in vacuo. Purification with CC (KP-SIL™ from Biotage) using Hept/EtOAc (4/1) to EtOAc gives the desired compound as beige solid.
Quantity
3.72 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.72 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
8.68 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.